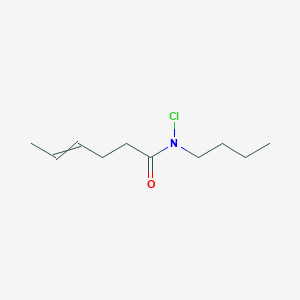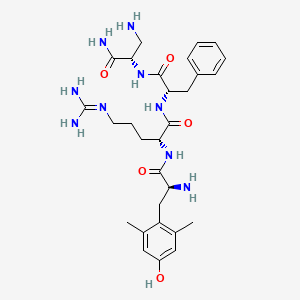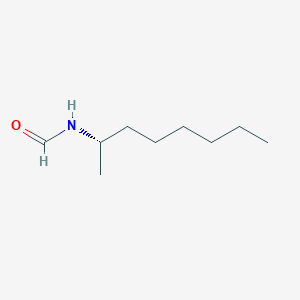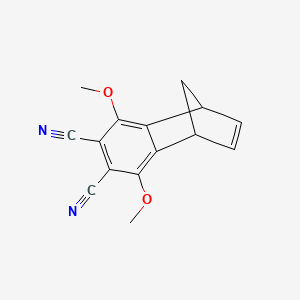
N-butyl-N-chlorohex-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-chlorohex-4-enamide: is an organic compound with the molecular formula C10H18ClNO It is characterized by the presence of a butyl group, a chlorine atom, and an amide functional group attached to a hex-4-ene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-butyl-N-chlorohex-4-enamide involves the amidation of hex-4-enoic acid with N-butylamine in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation.
Chlorination: Another approach involves the chlorination of N-butylhex-4-enamide using chlorine gas or a chlorinating reagent like sulfuryl chloride. This reaction is usually carried out at low temperatures to control the reactivity of chlorine and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-butyl-N-chlorohex-4-enamide can undergo oxidation reactions, particularly at the double bond in the hex-4-ene chain. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield N-butylhexanamide.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-N-hydroxyhex-4-enamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, mild temperatures.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Hydroxide ions, aqueous medium, mild temperatures.
Major Products Formed:
Oxidation: N-butyl-N-chlorohexane-1,2-diol.
Reduction: N-butylhexanamide.
Substitution: N-butyl-N-hydroxyhex-4-enamide.
Applications De Recherche Scientifique
Chemistry: N-butyl-N-chlorohex-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated amides on cellular processes. It may serve as a model compound for investigating the interactions between chlorinated organic molecules and biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may explore its activity as an antimicrobial or anticancer agent, given the presence of the chlorine atom and amide functional group.
Industry: this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mécanisme D'action
The mechanism by which N-butyl-N-chlorohex-4-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and amide functional group play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The compound’s reactivity may also result in the formation of reactive intermediates that can modify cellular components.
Comparaison Avec Des Composés Similaires
N-butylhex-4-enamide:
N-chlorohex-4-enamide: Lacks the butyl group, affecting its solubility and interaction with biological systems.
N-butyl-N-chloropent-4-enamide: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.
Uniqueness: N-butyl-N-chlorohex-4-enamide is unique due to the combination of the butyl group, chlorine atom, and hex-4-ene chain. This specific arrangement of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The presence of the chlorine atom enhances its reactivity in substitution and oxidation reactions, while the butyl group influences its solubility and interaction with biological systems.
Propriétés
Numéro CAS |
647027-81-4 |
|---|---|
Formule moléculaire |
C10H18ClNO |
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
N-butyl-N-chlorohex-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-3-5-7-8-10(13)12(11)9-6-4-2/h3,5H,4,6-9H2,1-2H3 |
Clé InChI |
UHTNUYNRWHCZHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C(=O)CCC=CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)



![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)

![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

